2-(3-Aminophenyl)-2-hydroxyacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

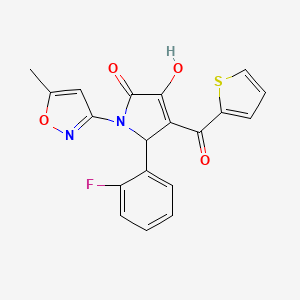

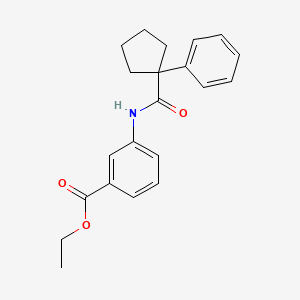

2-(3-Aminophenyl)-2-hydroxyacetic acid, also known as 3-Aminophenylacetic acid, is a compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.17 g/mol . The compound is also known by several synonyms, including 3-aminophenyl acetic acid, benzeneacetic acid, 3-amino, 3-aminobenzeneacetic acid, and others .

Synthesis Analysis

The synthesis of 2-(3-Aminophenyl)-2-hydroxyacetic acid or related compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 2-(3-Aminophenyl)-2-hydroxyacetic acid can be represented by the SMILES stringNC1=CC=CC(CC(O)=O)=C1 . The compound has a mono-isotopic mass of 151.063324 Da . Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key chemical reaction involving 2-(3-Aminophenyl)-2-hydroxyacetic acid or related compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The compound is white to yellow in color and comes in the form of a crystalline powder . It has a melting point range of 147°C to 150°C .科学的研究の応用

- Boronic acids are employed in diverse areas, including biological labeling , protein manipulation , separation , and even the development of therapeutics .

Boronic Acid-Based Sensing Systems

Suzuki–Miyaura Coupling

作用機序

While the specific mechanism of action for 2-(3-Aminophenyl)-2-hydroxyacetic acid is not available, related compounds such as aminosalicylic acid have been studied. Aminosalicylic acid inhibits folic acid synthesis and may inhibit the synthesis of the cell wall component, mycobactin, thus reducing iron uptake by M. tuberculosis .

Safety and Hazards

特性

IUPAC Name |

2-(3-aminophenyl)-2-hydroxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,9H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCYUKHWQGONIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminophenyl)-2-hydroxyacetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2510917.png)

![N-benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine](/img/structure/B2510918.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2510923.png)

![Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2510927.png)

![7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2510928.png)

![(E)-4-(Dimethylamino)-N-[2-(2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2510929.png)

![N,1,3-trimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2510931.png)

![N-methyl-2-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetamide](/img/structure/B2510936.png)

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2510939.png)